5,6-diamino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione
Overview
Description
5,6-Diamino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significance in biochemistry, particularly in nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-diamino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions starting from simpler precursors. One common method might involve the alkylation of a pyrimidine ring followed by amination at specific positions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the amino groups or the pyrimidine ring.
Reduction: Reduction reactions could be used to modify the functional groups attached to the pyrimidine ring.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, amines.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.
Biology
In biological research, pyrimidine derivatives are often studied for their roles in DNA and RNA structures. This compound might be investigated for its potential interactions with nucleic acids.
Medicine
Pyrimidine derivatives are known for their pharmacological properties. This compound could be explored for potential therapeutic applications, such as antiviral or anticancer activities.
Industry
In industry, such compounds might be used in the synthesis of dyes, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action for 5,6-diamino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione would depend on its specific interactions with biological targets. Typically, pyrimidine derivatives interact with enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 5,6-Diamino-1-methyl-3-propylpyrimidine-2,4(1H,3H)-dione
- 5,6-Diamino-1-ethyl-3-butylpyrimidine-2,4(1H,3H)-dione
Uniqueness
The unique structural features of 5,6-diamino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione, such as the specific alkyl groups attached to the pyrimidine ring, may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
5,6-diamino-1-ethyl-3-propylpyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2/c1-3-5-13-8(14)6(10)7(11)12(4-2)9(13)15/h3-5,10-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDXEUVACFAWQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C(=C(N(C1=O)CC)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20620042 | |
Record name | 5,6-Diamino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20620042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
752222-81-4 | |
Record name | 5,6-Diamino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20620042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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